5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide
Description
The compound 5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a triazole derivative characterized by:
- A 1,2,4-triazole core substituted at position 4 with a 3-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability.
- A 2,2-dimethoxyethyl chain at position 5, likely improving solubility due to the ether oxygen atoms.
- A hydrosulfide (-SH) group at position 3, a reactive site for redox interactions or covalent bonding.
Properties
IUPAC Name |
3-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2S/c1-20-11(21-2)7-10-17-18-12(22)19(10)9-5-3-4-8(6-9)13(14,15)16/h3-6,11H,7H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWRFFUPZVWOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NNC(=S)N1C2=CC=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields including agriculture and pharmaceuticals.
- Molecular Formula : C13H14F3N3O2S
- Molecular Weight : 333.33 g/mol
- CAS Number : 477850-72-9
This compound belongs to the class of triazoles, which are known for their broad spectrum of biological activities.
The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. Notably, it has been studied as a potential inhibitor of phytoene desaturase (PDS), an enzyme critical in the carotenoid biosynthesis pathway. Inhibition of PDS can lead to herbicidal effects by disrupting the growth of target weeds.
1. Herbicidal Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant herbicidal properties. For instance, a related compound showed enhanced post-emergence herbicidal activity against various weed species at concentrations ranging from 375 to 750 g/ha . The mechanism involves the inhibition of PDS, leading to the accumulation of phytoene and subsequent phytotoxic effects.
2. Antimicrobial Properties
Triazoles are also recognized for their antimicrobial activities. The compound has shown efficacy against certain bacterial strains by disrupting cell wall synthesis and inhibiting DNA replication processes. This makes it a candidate for further development in antimicrobial therapies.
3. Anticancer Potential
Preliminary research indicates that triazole derivatives may induce apoptosis in cancer cells by targeting specific signaling pathways. This compound's structural features could facilitate interactions with molecular targets involved in cancer progression, warranting further investigation into its anticancer properties.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
Table 1: Key Substituents and Their Impacts
Key Insights:
- Trifluoromethyl (CF₃) Groups: Present in the target compound and , these groups increase metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Dimethoxyethyl vs. Sulfonyl/Morpholine Groups : The dimethoxyethyl chain in the target compound may offer better aqueous solubility than sulfonyl or morpholine substituents, which are bulkier and more polar .
- Thiol vs. Thione/Thioether : The hydrosulfide (-SH) group in the target compound is more reactive than thiones (-S-) or thioethers (-S-R), enabling disulfide bond formation or metal chelation .
Table 2: Reported Bioactivities of Analogous Compounds
Key Insights:
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Properties (Data Extrapolated from Analogs)
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